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Compound of Interest

Compound Name: Xy221

Cat. No.: B15604862

For Research Use Only. Not for use in diagnostic procedures.

Introduction

XY221 is a highly specific recombinant monoclonal antibody designed for the
immunoprecipitation of chromatin-associated "Transcription Factor X" (TF-X). TF-X is a critical
downstream effector of the Hippo signaling pathway, playing a pivotal role in cell proliferation
and differentiation.[1][2][3] This application note provides a detailed protocol for utilizing XY221
in chromatin immunoprecipitation (ChlP) assays, enabling researchers to investigate the
genomic targets of TF-X. The protocol has been optimized for use with human cell lines and
includes recommendations for antibody titration, cell number, and chromatin shearing.

Chromatin immunoprecipitation is a powerful technique used to identify the specific genomic
DNA regions associated with a particular protein in vivo.[4][5][6] The process involves cross-
linking proteins to DNA, shearing the chromatin, and then using a specific antibody to
immunoprecipitate the protein of interest along with its bound DNA.[6][7] The associated DNA
is then purified and can be analyzed by various methods, including gPCR (ChIP-gPCR) or
next-generation sequencing (ChlP-seq), to determine the genomic loci bound by the target
protein.[4][6]
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Product Name XY221

Target Transcription Factor X (TF-X)

Host Species Rabbit

Clonality Monoclonal

Isotype 19G

Applications ChIP, Western Blot

Formulation Liquid in PBS with 0.02% sodium azide
Storage Store at 4°C for up to 1 year.

Data Presentation
Antibody Titration for ChIP

Optimal antibody concentration is crucial for a successful ChIP experiment. A titration
experiment was performed using 1 x 1076 Hela cells per immunoprecipitation. The enrichment
of a known TF-X target gene promoter (Gene A) and a negative control region (Gene B) was
quantified by qPCR.

Signal-to-Noise

% Input (Gene A % Input (Gene B .
XY221 (pg per IP) Ratio (Gene A/
Promoter) Promoter)
Gene B)
1 0.8 0.05 16
2 15 0.06 25
5 1.6 0.10 16
10 14 0.12 11.7
IgG Isotype (2119) 0.04 0.05 0.8

Conclusion: The optimal concentration of XY221 for ChIP in HeLa cells is 2 pg per 1 x 10”6
cells.
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Cell Number Optimization

The number of cells used per ChIP assay can significantly impact the yield of
immunoprecipitated DNA. This experiment was performed using the optimal 2 pug of XY221.

Number of HeLa Cells per

o DNA Yield (ng) % Input (Gene A Promoter)
1x10"5 1.2 0.5
5x 1075 5.8 1.2
1x10"6 12.5 15
5 x 10"6 55.2 1.6

Conclusion: While higher cell numbers yield more DNA, 1 x 1076 cells provide sufficient
material for downstream analysis with excellent enrichment.

Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its
dysregulation is implicated in cancer.[1][3] TF-X is a downstream transcriptional co-activator in
this pathway. When the Hippo pathway is inactive, TF-X translocates to the nucleus, where it
binds to TEAD transcription factors to regulate the expression of genes involved in cell
proliferation and survival.
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Hippo Signaling Pathway and TF-X Activation
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Caption: A simplified diagram of the Hippo signaling pathway leading to TF-X activation.
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Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay Workflow

The overall workflow for a ChlP experiment using XY221 is outlined below. The protocol
involves cross-linking proteins to DNA, preparing chromatin, immunoprecipitating with XY221,
reversing the cross-links, and purifying the DNA for downstream analysis.[8][9][10]
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1. Cross-linking with Formaldehyde

2. Cell Lysis
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Caption: The experimental workflow for a Chromatin Immunoprecipitation (ChIP) assay.
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Detailed Protocol

A. Cell Fixation and Harvesting

Culture cells to 80-90% confluency. For a standard experiment, use a 15 cm dish
(approximately 1-2 x 10"7 cells).

Add formaldehyde directly to the culture medium to a final concentration of 1% (e.g., add 2.7
ml of 37% formaldehyde to 100 ml of medium).

Incubate for 10 minutes at room temperature with gentle swirling.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
Incubate for 5 minutes at room temperature.

Scrape the cells and transfer the cell suspension to a conical tube.

Centrifuge at 1,000 x g for 5 minutes at 4°C.

Wash the cell pellet twice with 10 ml of ice-cold PBS.

. Cell Lysis and Chromatin Shearing

Resuspend the cell pellet in 1 ml of ChIP Lysis Buffer containing protease inhibitors.
Incubate on ice for 10 minutes.

Sonicate the lysate to shear the chromatin to an average size of 200-1000 bp. The optimal
sonication conditions should be determined empirically for each cell type and sonicator.[7]
[11]

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.

Transfer the supernatant (containing the sheared chromatin) to a new tube. This is the
chromatin preparation.

C. Immunoprecipitation
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« Dilute the chromatin preparation 1:10 with ChlIP Dilution Buffer.

e Set aside 1% of the diluted chromatin as the "input" control.

e Add 2 pg of XY221 antibody to the remaining diluted chromatin. As a negative control, set up
a parallel immunoprecipitation with 2 pug of Rabbit IgG Isotype Control.

 Incubate overnight at 4°C with rotation.

o Add 40 pl of pre-blocked Protein A/G magnetic beads to each immunoprecipitation.

¢ Incubate for 2-4 hours at 4°C with rotation.

D. Washing and Elution

o Place the tubes on a magnetic stand to capture the beads. Remove and discard the
supernatant.

o Wash the beads sequentially with 1 ml of each of the following buffers for 5 minutes each on
a rotator at 4°C:

Low Salt Wash Buffer

[¢]

[¢]

High Salt Wash Buffer

LiCl Wash Buffer

[e]

o

TE Buffer (twice)

o After the final wash, remove all TE buffer.

o Elute the chromatin from the beads by adding 250 pl of fresh Elution Buffer and incubating at
65°C for 15 minutes with vortexing.

o Separate the beads on a magnetic stand and transfer the supernatant (eluate) to a new tube.

E. Reverse Cross-linking and DNA Purification

e Add 20 pl of 5 M NaCl to the eluates and the input control.
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 Incubate at 65°C for at least 6 hours or overnight to reverse the cross-links.

e Add 10 pl of 0.5 M EDTA, 20 pl of 1 M Tris-HCI (pH 6.5), and 2 pl of 10 mg/ml Proteinase K

to each sample.

e Incubate for 2 hours at 45°C.

o Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by

ethanol precipitation.

o Elute the purified DNA in 50 ul of TE buffer. The DNA is now ready for analysis by qPCR or

for library preparation for ChiP-seq.

Buffers and Reagents

Buffer/Reagent

Composition

ChIP Lysis Buffer

50 mM HEPES-KOH (pH 7.5), 140 mM NacCl, 1
mM EDTA, 1% Triton X-100, 0.1% Sodium
Deoxycholate, 0.1% SDS

ChIP Dilution Buffer

50 mM Tris-HCI (pH 8.0), 150 mM NaCl, 1%
Triton X-100, 0.1% SDS, 2 mM EDTA

Low Salt Wash Buffer

20 mM Tris-HCI (pH 8.0), 150 mM NaCl, 0.1%
SDS, 1% Triton X-100, 2 mM EDTA

High Salt Wash Buffer

20 mM Tris-HCI (pH 8.0), 500 mM NacCl, 0.1%
SDS, 1% Triton X-100, 2 mM EDTA

LiCl Wash Buffer

10 mM Tris-HCI (pH 8.0), 250 mM LiCl, 1% NP-
40, 1% Sodium Deoxycholate, 1 mM EDTA

TE Buffer

10 mM Tris-HCI (pH 8.0), 1 mM EDTA

Elution Buffer

1% SDS, 0.1 M NaHCO3

Protease Inhibitors

Add fresh to lysis and dilution buffers before
use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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